molecular formula C8H8BrN B13709269 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

Cat. No.: B13709269
M. Wt: 198.06 g/mol
InChI Key: GPGBMSYCCHNXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a high-value brominated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and organic research. The fused cyclopentapyridine core is a privileged structure in drug discovery, and the bromine atom at the 1-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the exploration of diverse chemical space . This scaffold is of significant interest for developing biologically active molecules, including kinase inhibitors and EGFR (Epidermal Growth Factor Receptor) antagonists, which are relevant in anticancer research . Beyond pharmaceutical applications, derivatives of 6,7-dihydro-5H-cyclopenta[c]pyridine have also been investigated as efficient corrosion inhibitors for carbon steel in acidic environments, demonstrating their utility in materials science . As a solid, this compound should be stored at room temperature. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

1-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

InChI

InChI=1S/C8H8BrN/c9-8-7-3-1-2-6(7)4-5-10-8/h4-5H,1-3H2

InChI Key

GPGBMSYCCHNXFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Cyclization of Brominated Precursors

Method Overview:
This strategy involves synthesizing a brominated precursor, such as a brominated pyridine derivative, followed by intramolecular cyclization to form the cyclopenta[c]pyridine core with a bromine atom at the 1-position.

Procedure:

  • Synthesis of 1-bromo-2-aminopyridine or related intermediates via bromination of pyridine derivatives.
  • Cyclization through nucleophilic attack or metal-catalyzed processes, often using transition metal catalysts like palladium or copper.
  • The cyclization step is performed under reflux in suitable solvents such as dimethylformamide (DMF) or acetonitrile.

Research Findings:

  • This method provides good control over regioselectivity.
  • The cyclization step can be facilitated by employing microwave irradiation to accelerate reaction rates.

Limitations:

  • Requires multistep synthesis and purification of intermediates.

Oxidative Cyclization of Pyridine Derivatives

Method Overview:
An alternative involves oxidative cyclization of appropriately substituted pyridine derivatives, followed by bromination at the desired position.

Procedure:

  • Starting from 2-aminopyridines or related compounds, oxidative cyclization is achieved using oxidants such as manganese dioxide (MnO₂) or hypervalent iodine reagents.
  • Post-cyclization, bromination at the 1-position is carried out using NBS or Br₂ under controlled conditions.

Research Findings:

  • The method allows for the synthesis of various substituted cyclopenta[c]pyridines with bromine at the 1-position.
  • It offers high yields and regioselectivity when optimized.

Synthesis via Cyclocondensation of Diarylidenecyclopentanone Derivatives

Recent Advances:
A novel route involves cyclocondensation reactions between diarylidenecyclopentanone derivatives and propanedinitrile, catalyzed by sodium alkoxide, to form highly functionalized cyclopenta[b]pyridine derivatives. Bromination can be subsequently performed on these intermediates to afford the target compound.

Procedure:

  • Refluxing a mixture of diarylidenecyclopentanone derivatives with sodium alkoxide and propanedinitrile in ethanol or methanol.
  • The reaction proceeds via cyclocondensation to generate the heterocyclic core.
  • Bromination at the 1-position is then achieved using NBS or Br₂ in inert solvents like DCM or acetonitrile.

Research Findings:

  • This method provides high yields (>90%) and allows for diversification of the molecular structure.
  • It is suitable for synthesizing derivatives with various substituents, including bromine.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Bromination NBS, Br₂ Room temp to reflux Simple, direct Over-bromination risk
Cyclization of Brominated Precursors Brominated pyridines, transition metals Reflux, microwave Regioselectivity Multistep synthesis
Oxidative Cyclization MnO₂, hypervalent iodine Reflux, ambient Good yields Requires intermediates
Cyclocondensation + Bromination Diarylidenecyclopentanone, sodium alkoxide Reflux, NBS/Br₂ High yield, versatile Multi-step process

Chemical Reactions Analysis

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like manganese dioxide or potassium permanganate.

    Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon, 6,7-dihydro-5H-cyclopenta[c]pyridine, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions, such as refluxing in appropriate solvents and using catalysts or promoters to enhance reaction rates and selectivity .

Scientific Research Applications

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine depends on its specific application and the target it interacts with. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Cyclopentapyridine Derivatives

Compound Name CAS Number Molecular Formula Bromine Position Key Applications
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine N/A C₈H₈BrN 1 Intermediate in drug synthesis
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1140240-18-1 C₈H₈BrN 2 Heterocyclic building block
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 881204-65-5 C₈H₈BrN 4 Electrophilic substitution reactions

Physicochemical Properties

  • Melting Points : Brominated analogs exhibit varied physical states. For example, 5c (4-(4-bromophenyl)-...) is a yellow viscous oil , while 3c (a precursor) is a colorless solid with a melting point of 115–117°C .
  • Spectroscopic Data : NMR and IR spectra of brominated derivatives confirm substitution patterns. For instance, 5c shows distinct ¹H-NMR signals for the thiophene and cyclopentane moieties .

Biological Activity

1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C8H8BrNC_8H_8BrN, with a molecular weight of approximately 214.06 g/mol. The compound features a unique bicyclic structure that is essential for its biological activity.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives of cyclopenta[c]pyridine. For instance, a comparative study evaluated the antibacterial efficacy of several compounds against common bacterial strains. The results are summarized in Table 1.

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/µL)
This compoundBacillus cereus189
Staphylococcus aureus1610
Escherichia coli1412
Pseudomonas aeruginosa1511

The compound exhibited significant inhibition against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

2. Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. A study assessed the efficacy of several derivatives against fungal strains, as detailed in Table 2.

CompoundFungal StrainInhibition Zone (mm)MIC (mg/µL)
This compoundCandida albicans208
Trichophyton rubrum199
Aspergillus flavus1510

The compound demonstrated notable activity against Candida albicans and Trichophyton rubrum, suggesting its potential as an antifungal agent .

3. Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated through carrageenan-induced paw edema in animal models. The results indicated a significant reduction in inflammation at various time intervals post-administration.

  • Time Points : Measurements were taken at 1, 2, and 4 hours after carrageenan injection.
  • Results : The compound showed a dose-dependent reduction in paw edema, indicating its potential utility in treating inflammatory conditions .

Case Studies

A series of preliminary studies have been conducted to explore the pharmacological potential of this compound:

  • Study on Antibacterial Efficacy : A study published in the Egyptian Sugar Journal demonstrated that derivatives including this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Fungal Inhibition Assessment : Another research highlighted its effectiveness against various fungal strains, showing inhibition comparable to established antifungal agents .
  • Inflammatory Response Evaluation : Research focusing on anti-inflammatory effects revealed that the compound could significantly reduce inflammation in vivo, suggesting further exploration for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 1-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent condensation reactions involving malononitrile, aldehydes, and cyclopentene derivatives, as demonstrated in studies of structurally similar cyclopenta[b]pyridines . Key steps include:

  • Catalytic oxidation : Mn(OTf)₂ with tert-butyl hydroperoxide (t-BuOOH) in water achieves high chemoselectivity (yields up to 99%) for analogous compounds .
  • Substitution reactions : Bromination at specific positions requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of NBS) and inert atmospheres to avoid over-halogenation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and HPLC (≥99% purity) are standard .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • 1H/13C-NMR : Distinctive shifts for bromine-substituted carbons (δ ~120–130 ppm) and dihydrocyclopentane protons (δ 2.1–3.5 ppm) confirm regiochemistry .
  • IR spectroscopy : Absorbances at 650–750 cm⁻¹ (C-Br stretch) and 1550–1600 cm⁻¹ (pyridine ring vibrations) validate functional groups .
  • X-ray crystallography : Resolves ambiguities in fused-ring stereochemistry, particularly for bioactive derivatives .

Advanced Research Questions

Q. How can conflicting data in reaction yields or spectroscopic results be systematically addressed?

Discrepancies often arise from:

  • Regioselectivity issues : Competing bromination at C2 vs. C3 positions (see analogs in ). Use low-temperature kinetics studies (<0°C) and DFT calculations to predict reactive sites .
  • Impurity profiles : Byproducts from over-oxidation (e.g., ketones at C5) can skew NMR data. Employ LC-MS to identify trace impurities and adjust catalyst loading (e.g., Mn(OTf)₂ at 5–10 mol%) .
  • Crystallographic challenges : Poor crystal growth in brominated derivatives may require vapor diffusion with dichloromethane/hexane mixtures .

Q. What strategies enhance the biological activity of this compound derivatives in medicinal chemistry?

  • Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., -CN, -NO₂) at C4 increases kinase inhibition potency (IC₅₀ < 100 nM in some analogs) .
  • Bioisosteric replacement : Substituting bromine with iodine improves blood-brain barrier penetration but requires re-optimization of solubility (logP < 3.5) .
  • In silico modeling : Docking studies with PDB structures (e.g., 4AKE for kinase targets) guide rational modifications .

Q. How do catalytic systems influence the scalability of cyclopenta[c]pyridine syntheses?

  • Heterogeneous catalysis : Zeolite-supported Pd nanoparticles reduce metal leaching in Suzuki couplings (TON > 500) .
  • Solvent effects : Water/t-BuOH mixtures improve sustainability but may lower yields by 10–15% compared to DMF .
  • Flow chemistry : Continuous reactors minimize intermediate degradation for multistep syntheses (purity >95% at gram-scale) .

Methodological Considerations

Q. What analytical workflows resolve ambiguities in fused-ring conformations?

  • Dynamic NMR : Variable-temperature studies (e.g., -40°C to 80°C) detect ring-flipping in dihydrocyclopentane moieties .
  • 2D-COSY and NOESY : Correlate through-space interactions between bromine and adjacent protons to assign stereochemistry .
  • Comparative crystallography : Cross-reference with non-brominated analogs (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine, CAS 533-37-9) to identify structural distortions .

Q. How are computational tools integrated into experimental design for this compound class?

  • DFT-based mechanistic studies : Model transition states for bromination or cyclization steps (B3LYP/6-31G* level) .
  • Machine learning : Train models on existing cyclopenta[c]pyridine datasets to predict reaction outcomes (e.g., yield, selectivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.